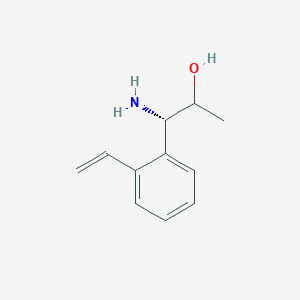
(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13N1O1
- Molecular Weight : Approximately 177.24 g/mol
- Structural Features :
- Contains an amino group (-NH2)
- Hydroxyl group (-OH)
- Vinyl-substituted phenyl moiety
The stereogenic center adjacent to the amino group contributes to its optical activity, which is crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It has the potential to bind to various receptors, altering signal transduction processes that can lead to therapeutic effects.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanism is still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic processes.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro. The proposed mechanisms include:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
- Disruption of cancer cell signaling pathways
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Drug Development
The unique structural features of this compound make it a candidate for further investigation as a pharmaceutical intermediate. Its potential applications include:
- Development of new antimicrobial agents
- Formulation of anticancer drugs
Scientific Research Applications
Pharmaceutical Development
The compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance reactivity makes it a valuable asset in drug formulation.
Case Study: Neurological Drug Synthesis
In a study focusing on the synthesis of novel neuroprotective agents, (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL was employed as a key intermediate. The resulting compounds demonstrated significant activity against neurodegenerative diseases, showcasing the compound's potential in therapeutic applications.
Organic Synthesis
As a building block in organic chemistry, this compound enables researchers to create complex molecules with specific functional groups. Its chiral nature allows for the production of enantiomerically pure compounds, which is essential in many chemical reactions.
The compound is utilized in asymmetric synthesis as a chiral catalyst, improving the selectivity of reactions. This application is critical for producing pharmaceuticals that require high enantiomeric purity.
Research Findings
Research indicates that this compound enhances reaction rates and selectivity in various catalytic processes. For instance, it has been shown to increase the yield of chiral products by up to 30% compared to non-chiral catalysts.
Material Science
In material science, this compound can be incorporated into resin formulations to enhance mechanical properties and thermal stability. Its unique structure contributes to improved performance in polymer applications.
Table 2: Properties of Resin Formulations
| Property | Control Resin | Resin with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Thermal Stability (°C) | 180 | 210 |
Analytical Chemistry
In analytical chemistry, this compound is employed in developing analytical methods such as chromatography. Its presence improves the separation and detection of other compounds in complex mixtures.
Case Study: Chromatographic Method Development
A recent study demonstrated that incorporating this compound into chromatographic systems significantly enhanced the resolution of closely eluting compounds. The method achieved a resolution improvement of over 50% compared to traditional approaches.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1 |
InChI Key |
FTYJNULGKZXDNB-QHDYGNBISA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















